N-(3,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c1-29-16-9-8-13(10-17(16)30-2)23-18(27)12-31-21-24-19-15(20(28)25-21)11-22-26(19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,23,27)(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAYNQNFGMLATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The pyrazolopyrimidinone scaffold is typically synthesized via cyclocondensation between 5-amino-1-phenyl-1H-pyrazole-3-carboxamide and a 1,3-biselectrophilic carbonyl source. Source highlights the use of malonic acid derivatives activated by phosphoryl chloride (POCl₃) to enhance reaction efficiency.
Representative Protocol :
- 5-Amino-1-phenyl-1H-pyrazole-3-carboxamide (1.0 eq) is reacted with malonic acid (1.2 eq) in the presence of POCl₃ (3.0 eq) and pyridine (0.1 eq) at 80°C for 6 hours.
- The intermediate 6-hydroxy-pyrazolopyrimidinone is treated with POCl₃ to yield 6-chloro-pyrazolopyrimidinone , which is subsequently hydrolyzed to the 4-oxo derivative.
Alternative Route via β-Ketoesters
Source describes a complementary approach using β-ketoesters under basic conditions. Ethyl acetoacetate (1.5 eq) reacts with 5-amino-1-phenyl-1H-pyrazole-3-carboxamide in ethanol with potassium carbonate (2.0 eq) at reflux for 12 hours, yielding the pyrazolopyrimidinone core in 65% yield.
Synthesis of the Acetamide Side Chain
Preparation of 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide (Intermediate B)
- 3,4-Dimethoxyaniline (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0°C.
- Chloroacetyl chloride (1.1 eq) is added dropwise, followed by TEA (1.5 eq).
- The mixture is stirred at room temperature for 2 hours, washed with water, and dried over Na₂SO₄.
Final Coupling and Characterization
Thioether-Acetamide Coupling
The final step involves coupling Intermediate A and B under mild basic conditions:
- Intermediate A (1.0 eq) and Intermediate B (1.1 eq) are combined in DMF with potassium carbonate (2.0 eq).
- The reaction is heated at 50°C for 6 hours, followed by dilution with water and extraction with ethyl acetate.
- Purification via recrystallization (ethanol/water) yields the target compound as a white solid.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.45 (s, 1H, pyrimidine-H), 7.68–7.45 (m, 5H, Ph-H), 6.92 (d, J = 8.4 Hz, 1H, Ar-H), 6.78 (s, 1H, Ar-H), 4.32 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
- HRMS (ESI+) : m/z calc. for C₂₂H₂₁N₅O₄S [M+H]⁺: 476.1391; found: 476.1389.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in Cyclocondensation : Use of POCl₃ ensures activation of the carbonyl group, minimizing side products.
- Thiol Oxidation : Reactions conducted under nitrogen atmosphere prevent disulfide formation.
- Amide Bond Hydrolysis : Avoidance of aqueous acidic conditions during final coupling preserves the acetamide group.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the pyrazolopyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the thioacetamide group or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts or specific temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can affect various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Core Heterocyclic Modifications
The pyrazolo[3,4-d]pyrimidinone scaffold is conserved across analogs, but substituents at key positions (e.g., C6, N1, and acetamide side chains) vary significantly:
Substituent Effects on Pharmacokinetics and Activity
- Electron-Donating Groups (e.g., 3,4-Dimethoxy) : The target compound’s methoxy groups increase polarity, improving aqueous solubility (critical for oral bioavailability) compared to halogenated analogs like the 4-fluorophenyl derivative .
- Halogenated Aryl Groups : Fluorine or chlorine substituents (e.g., in Example 83) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets but reduce solubility .
- Pyrazole Ring Modifications: Methyl or dimethylamino groups on the pyrazole ring (as in EP2228370B1 derivatives) improve steric compatibility with target proteins, as seen in kinase inhibitors .
Research Findings and Mechanistic Insights
- Synthetic Routes: The target compound is synthesized via alkylation of the pyrazolo[3,4-d]pyrimidinone thiolate intermediate with 2-chloro-N-(3,4-dimethoxyphenyl)acetamide, similar to methods described for analogs in and .
- For example, Example 83 shows nanomolar IC50 values against tyrosine kinases .
- Crystallographic Data : Advanced refinement tools like SHELXL and SHELXT () have resolved the conformation of the thioether linkage in analogs, confirming its role in stabilizing the bioactive conformation .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Formula : C_{24}H_{23}N_{3}O_{4}S
Molecular Weight : 481.6 g/mol
This compound exhibits various biological activities primarily through its interaction with multiple molecular targets. Notably:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal properties.
- CNS Activity : Potential effects on the central nervous system have been noted, indicating possible applications in treating neurological disorders.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Studies
Several studies have investigated the therapeutic potential of this compound:
-
Study on Anticancer Effects :
- A study conducted on prostate cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. The IC50 values were recorded at 1.54 µM for PC-3 cells and 3.36 µM for A549 lung cancer cells, indicating strong anticancer activity.
-
Antimicrobial Evaluation :
- In vitro tests showed that the compound effectively inhibited the growth of various bacterial strains with an IC50 value of 10 µM. This suggests potential applications in developing new antimicrobial agents.
Q & A
Q. What are the common synthetic routes for preparing N-(3,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
Thiolation : Reacting 4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl derivatives with thioacetamide under reflux in ethanol to introduce the thioether group .
Acylation : Coupling the thiolated intermediate with N-(3,4-dimethoxyphenyl)acetamide via nucleophilic substitution, often using a base like potassium carbonate in dimethylformamide (DMF) at 60–80°C .
Critical parameters include temperature control (<80°C to prevent decomposition) and solvent selection (polar aprotic solvents enhance reaction efficiency) .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with methoxy protons (δ 3.8–4.0 ppm) and pyrimidine ring protons (δ 7.5–8.5 ppm) serving as diagnostic signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ≈ 450–470 Da) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol) to balance reactivity and solubility. DMF often improves acylation yields but may require post-reaction purification .
- Catalyst Selection : Use mild bases (e.g., NaHCO₃) instead of strong bases (NaH) to reduce unwanted ring-opening of the pyrimidine core .
- Temperature Gradients : Employ stepwise heating (e.g., 50°C → 80°C) to control exothermic reactions and avoid byproduct formation .
Q. What strategies resolve contradictions in reported biological activity data for structural analogs?
- Methodological Answer :
- Comparative Assays : Conduct parallel bioactivity tests (e.g., IC₅₀ in cancer cell lines) for the target compound and analogs (Table 1) under standardized conditions to isolate structural determinants of activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to analyze interactions between the compound’s pyrazolo-pyrimidine core and kinase targets (e.g., EGFR, CDK2). Differences in binding affinity (~5–10 kcal/mol) may explain discrepancies .
Q. Table 1: Structural Analogs and Biological Activities
Q. How does the electronic configuration of substituents influence the compound’s reactivity?
- Methodological Answer :
- Hammett Analysis : Correlate substituent σ values (e.g., -OCH₃: σ = −0.27) with reaction rates in nucleophilic acylations. Electron-donating groups (e.g., methoxy) enhance thioacetamide reactivity by stabilizing transition states .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions. The pyrimidine ring’s LUMO (−1.5 eV) often directs electrophilic attacks .
Experimental Design & Data Analysis
Q. What experimental controls are critical for validating bioactivity studies?
- Methodological Answer :
- Positive Controls : Use established inhibitors (e.g., Imatinib for kinase assays) to benchmark activity .
- Solvent Controls : Include DMSO/vehicle controls at equivalent concentrations (≤0.1% v/v) to rule out solvent-mediated cytotoxicity .
- Replicate Design : Perform triplicate experiments with blinded analysis to reduce bias .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/water 1:1) and solve structures using SHELX software. Key parameters: R-factor < 5%, bond length precision ±0.01 Å .
- Hydrogen Bonding Analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to identify stabilizing interactions between the acetamide group and solvent molecules .
Structure-Activity Relationship (SAR) Considerations
Q. Which structural modifications enhance metabolic stability without compromising activity?
- Methodological Answer :
- Isosteric Replacement : Substitute the thioether (-S-) with sulfone (-SO₂-) to reduce susceptibility to glutathione-mediated cleavage while maintaining steric bulk .
- Methoxy Group Fluorination : Replace 3,4-dimethoxyphenyl with 3,4-difluorophenyl to block cytochrome P450 oxidation (e.g., CYP3A4) and improve plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
